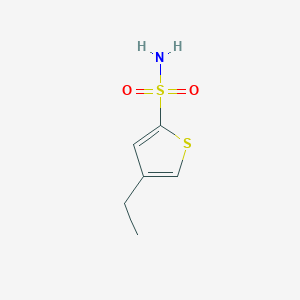
4-Ethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylthiophene-2-sulfonamide is an organic compound with the molecular formula C₆H₉NO₂S₂ It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science Thiophene derivatives are characterized by a five-membered ring containing sulfur as a heteroatom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylthiophene-2-sulfonamide typically involves the introduction of the ethyl group and the sulfonamide group onto the thiophene ring. One common method is the sulfonation of 4-ethylthiophene followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the functional groups introduced.
Applications De Recherche Scientifique
4-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. Its sulfonamide group is known for its antibacterial activity.
Industry: In material science, this compound is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The thiophene ring can also interact with various biological targets, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-thiophenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
2-Thiophenesulfonamide: Lacks the ethyl group, making it less hydrophobic.
4-Ethyl-2-thiophenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Ethylthiophene-2-sulfonamide is unique due to the presence of both the ethyl group and the sulfonamide group, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, potentially enhancing its interaction with biological membranes. The sulfonamide group provides a site for enzyme inhibition, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
142294-59-5 |
|---|---|
Formule moléculaire |
C6H9NO2S2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
4-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
Clé InChI |
RGZDYKZTOFITHL-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
SMILES canonique |
CCC1=CSC(=C1)S(=O)(=O)N |
Synonymes |
2-Thiophenesulfonamide,4-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















